molecular formula C12H10N4OS B12590500 1H-Purine, 6-[(3-methoxyphenyl)thio]- CAS No. 646510-06-7

1H-Purine, 6-[(3-methoxyphenyl)thio]-

Cat. No.: B12590500
CAS No.: 646510-06-7
M. Wt: 258.30 g/mol
InChI Key: HSRDWSVSYZBPAG-UHFFFAOYSA-N
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Description

1H-Purine, 6-[(3-methoxyphenyl)thio]- is a heterocyclic aromatic organic compound. It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleotides and nucleic acids. The compound features a purine ring substituted at the 6-position with a thioether group attached to a 3-methoxyphenyl moiety. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1H-Purine, 6-[(3-methoxyphenyl)thio]- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 3-methoxythiophenol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophenol, followed by nucleophilic substitution at the 6-position of the purine ring.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

1H-Purine, 6-[(3-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methoxy group or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products of these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives.

Scientific Research Applications

1H-Purine, 6-[(3-methoxyphenyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of materials with specific electronic and optical properties, making it valuable in the field of materials science.

Mechanism of Action

The mechanism of action of 1H-Purine, 6-[(3-methoxyphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into the active sites of certain enzymes, blocking substrate access and thereby exerting its biological effects.

Comparison with Similar Compounds

1H-Purine, 6-[(3-methoxyphenyl)thio]- can be compared with other similar compounds:

    1H-Purine, 6-[(3-methoxyphenyl)methoxy]-: This compound has a methoxy group instead of a thioether group, which affects its reactivity and biological activity.

    1H-Purine, 6-[(3-chlorophenyl)thio]-: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s electronic properties and its interactions with biological targets.

    1H-Purine, 6-[(3-hydroxyphenyl)thio]-: The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

The uniqueness of 1H-Purine, 6-[(3-methoxyphenyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

646510-06-7

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

6-(3-methoxyphenyl)sulfanyl-7H-purine

InChI

InChI=1S/C12H10N4OS/c1-17-8-3-2-4-9(5-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16)

InChI Key

HSRDWSVSYZBPAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC=NC3=C2NC=N3

Origin of Product

United States

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